molecular formula C12H15N3 B1471807 (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine CAS No. 1518375-62-6

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine

Cat. No.: B1471807
CAS No.: 1518375-62-6
M. Wt: 201.27 g/mol
InChI Key: CRFUWJYTZFPDBA-UHFFFAOYSA-N
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Description

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This specific compound features an ethyl group at position 1, a phenyl group at position 3, and a methanamine group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of substituted hydrazines with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of catalysts such as zinc triflate and solvents like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated systems and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while substitution reactions can produce a wide range of functionalized pyrazole derivatives.

Scientific Research Applications

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    (1-ethyl-3-phenyl-1H-pyrazol-5-yl)methanamine: Similar structure but with the methanamine group at position 5.

    (1-ethyl-3-phenyl-1H-pyrazol-4-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    (1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanol: Similar structure but with a methanol group instead of methanamine .

Uniqueness

(1-ethyl-3-phenyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an ethyl group, phenyl group, and methanamine group on the pyrazole ring makes it a versatile compound for various applications.

Properties

IUPAC Name

(1-ethyl-3-phenylpyrazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-2-15-9-11(8-13)12(14-15)10-6-4-3-5-7-10/h3-7,9H,2,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFUWJYTZFPDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)C2=CC=CC=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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